molecular formula C29H37ClN6O5 B607403 EZM 2302 CAS No. 1628830-21-6

EZM 2302

Katalognummer: B607403
CAS-Nummer: 1628830-21-6
Molekulargewicht: 585.1
InChI-Schlüssel: OWCOTUVKROVONT-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EZM 2302, auch bekannt als GSK3359088, ist ein selektiver und oral verfügbarer Inhibitor der Coaktivator-assoziierten Arginin-Methyltransferase 1 (CARM1). Es hat einen IC50-Wert von 6 nM, was es zu einem potenten Inhibitor macht. Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet, insbesondere in der Untersuchung der Epigenetik und des Krebses .

Biochemische Analyse

Biochemical Properties

EZM 2302 binds to coactivator-associated arginine methyltransferase 1 (CARM1) and is a selective inhibitor of CARM1 activity . It has broad selectivity against other histone methyltransferases . Treatment of multiple myeloma (MM) cell lines with this compound leads to inhibition of PABP1 and SMB methylation .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the enzymatic activity of CARM1 and CARM2, leading to significantly reduced H3R17me2a and H3R26me2a levels . This inhibition of methylation can lead to cell stasis, with IC50 values in the nanomolar range .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CARM1 and selectively inhibiting its activity . This results in decreased methylation of certain proteins, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, treatment of MM cell lines with this compound leads to inhibition of PABP1 and SMB methylation . The compound is stable in human hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound shows dose-dependent exposure and tumor growth inhibition . Tumors in all this compound dose groups measured on day 21 show significant decreases in tumor growth compared to vehicle .

Metabolic Pathways

Given its role as a CARM1 inhibitor, it likely interacts with enzymes and cofactors involved in methylation processes .

Transport and Distribution

This compound is moderately bound to human, mouse, and rat plasma proteins . In mouse and rat, the plasma clearance (CL) is 43 and 91 mL/min/kg, respectively .

Subcellular Localization

Given its role as a CARM1 inhibitor, it is likely to be found in the nucleus where CARM1 exerts its methylation activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EZM 2302 beinhaltet mehrstufige chemische Reaktionen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet. Die Verbindung wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Produktion beinhaltet die Verwendung von fortschrittlichen organischen Synthesetechniken und strengen Qualitätskontrollmaßnahmen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

EZM 2302 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die enzymatische Aktivität von CARM1 hemmt. Diese Hemmung führt zu einer Abnahme der Methylierung bestimmter Argininreste an Histonproteinen, wodurch die Genexpression und zelluläre Prozesse beeinflusst werden. Die molekularen Ziele von this compound umfassen PABP1 und SMB, die an der Regulation der Genexpression beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Introduction to EZM 2302

This compound, also known as GSK3359088, is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has garnered attention for its potential applications in cancer research and treatment due to its ability to inhibit the enzymatic activity of CARM1, which plays a significant role in various cellular processes, including transcriptional regulation and RNA processing. This article explores the scientific research applications of this compound, highlighting its biological activity, effects in vivo, and implications in cancer therapy.

  • Inhibition of Methylation : Treatment with this compound leads to the inhibition of methylation on key substrates such as PABP1 and SMB, resulting in cell stasis in multiple myeloma (MM) cell lines .
  • Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various hematopoietic cell lines with IC50 values below 100 nM across several models .

In Vitro Studies

This compound has been extensively studied for its effects on multiple myeloma and other cancers. The compound's ability to inhibit CARM1 activity has been linked to reduced tumor growth and altered gene expression profiles associated with oncogenesis.

Case Study: Multiple Myeloma

  • Tumor Growth Inhibition : In xenograft models using RPMI-8226 cells, this compound demonstrated significant tumor growth inhibition after 21 days of treatment, indicating its potential as an anti-cancer agent .
  • Mechanistic Insights : Research indicates that CARM1 overexpression is prevalent in various cancers, and its inhibition by this compound may disrupt oncogenic pathways, providing insights into new therapeutic strategies .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in reducing tumor burden.

Pharmacokinetics and Efficacy

  • Stability and Clearance : this compound shows stability in human hepatocytes and exhibits moderate plasma protein binding across species. Its pharmacokinetic profile indicates dose-dependent exposure and anti-tumor activity .
  • Dosage Regimens : Various dosing regimens have been tested, including oral administration at doses ranging from 37.5 mg/kg to 300 mg/kg, demonstrating significant reductions in tumor size compared to vehicle controls .

Impact on Muscle Function

Recent studies have also explored the effects of CARM1 inhibition on skeletal muscle function. Although reduced CARM1 activity did not affect overall muscle mass, it was associated with decreased exercise capacity and muscular endurance in animal models . This suggests that while targeting CARM1 may have anti-cancer benefits, it could also impact other physiological functions.

Summary Table of Applications

Application AreaFindings
Cancer Research Significant tumor growth inhibition in MM models; alters gene expression related to oncogenesis .
In Vitro Effects Inhibits methylation of PABP1 and SMB; reduces proliferation in hematopoietic cell lines .
In Vivo Studies Demonstrates dose-dependent anti-tumor activity; stable pharmacokinetics across species .
Muscle Function Impact Decreased exercise capacity observed; does not affect muscle mass significantly .

Wirkmechanismus

EZM 2302 exerts its effects by selectively inhibiting the enzymatic activity of CARM1. This inhibition leads to a decrease in the methylation of specific arginine residues on histone proteins, thereby affecting gene expression and cellular processes. The molecular targets of this compound include PABP1 and SMB, which are involved in the regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von EZM 2302

This compound ist aufgrund seiner hohen Selektivität und Potenz als CARM1-Inhibitor einzigartig. Seine Fähigkeit, CARM1 selektiv zu hemmen, ohne andere Histon-Methyltransferasen signifikant zu beeinflussen, macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von CARM1 in der epigenetischen Regulation und im Krebs .

Biologische Aktivität

EZM 2302, also known as GSK3359088, is a potent inhibitor of the protein arginine methyltransferase 4 (PRMT4), which has garnered attention for its potential therapeutic applications in hematological malignancies and other cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits PRMT4 with an IC50 value of approximately 6 nM , demonstrating significant potency against this target. It disrupts the asymmetric dimethylation of PRMT4 substrates, notably PABP1 and SmB, leading to alterations in cellular methylation patterns. Specifically, treatment with this compound results in:

  • Decreased asymmetric methylation of PABP1 (IC50 = 0.038 µM).
  • Increased levels of demethylated SmB (EC50 = 0.018 µM) in multiple myeloma cell lines such as RPMI-8226 .

Proliferation Inhibition

This compound has been evaluated for its anti-proliferative effects across various hematopoietic cancer cell lines. The compound exhibited significant inhibition of cell proliferation in a panel of 36 hematopoietic cancer cell lines , with notable effects on multiple myeloma cells. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
RPMI-8226 (MM)< 100
Other MM Cell Lines< 100
Solid Tumor Cell LinesVaries

The compound's effectiveness was further confirmed through long-term proliferation assays, demonstrating sustained anti-cancer activity over periods extending to 14-15 days .

Xenograft Models

In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth. In a study involving RPMI-8226 xenografts in mice, the following results were observed:

  • Tumor Growth Inhibition : Ranged from 45% to 63% depending on the dose administered (37.5 mg/kg to 300 mg/kg).
  • Dose-Dependent Effects : Increased unmethylated SmB levels were noted across all doses, with an 8-fold increase at the lowest dose and up to a 14-fold increase at higher doses .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

  • Bioavailability : High gastrointestinal absorption with a bioavailability percentage of 81% in rat models.
  • Plasma Clearance : Approximately 43 mL/min/kg in mice and 91 mL/min/kg in rats.
  • Protein Binding : Moderate binding to plasma proteins across species, suggesting good distribution properties .

Case Studies and Research Findings

In addition to its primary effects on multiple myeloma, this compound has shown promise in other contexts:

  • Neuropathic Pain Model : Intrathecal administration reduced mechanical allodynia and thermal hyperalgesia in mouse models of neuropathic pain induced by chronic constriction injury (CCI) at a dose of 10 µg .
  • Metastatic Potential Reduction : Research indicates that this compound can attenuate SERPINE1 expression in gastric cancer cells, thereby reducing their metastatic potential .

Eigenschaften

IUPAC Name

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCOTUVKROVONT-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EZM 2302
Reactant of Route 2
Reactant of Route 2
EZM 2302
Reactant of Route 3
Reactant of Route 3
EZM 2302
Reactant of Route 4
Reactant of Route 4
EZM 2302
Reactant of Route 5
Reactant of Route 5
EZM 2302
Reactant of Route 6
EZM 2302
Customer
Q & A

Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?

A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []

Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?

A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []

Q3: How does EZM2302 impact skeletal muscle?

A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.

Q4: Has EZM2302 demonstrated efficacy in any in vivo models?

A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []

Q5: Is there evidence of resistance developing to EZM2302 treatment?

A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.